molecular formula C6H10N2O2 B096060 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one CAS No. 15900-26-2

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Cat. No.: B096060
CAS No.: 15900-26-2
M. Wt: 142.16 g/mol
InChI Key: ZAWTZALBLQKRAW-UHFFFAOYSA-N
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Description

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic compound containing an oxazole ring with an amino group at the second position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-methylpropan-1-ol with cyanogen bromide can yield the desired oxazole derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The amino group and isopropyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated heterocycles.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits potential as a pharmacological agent, particularly in the context of central nervous system (CNS) activity. Research indicates that similar oxazoline derivatives have been identified as potent stimulants and alpha-adrenergic receptor antagonists. For instance, derivatives of oxazolines have been shown to modulate alpha-1 adrenergic receptors, which are crucial in treating conditions such as hypertension and urinary tract disorders .

Case Study: Alpha-Adrenergic Receptor Modulation
A study highlighted the effectiveness of oxazolone derivatives in modulating alpha-1 adrenergic receptors, demonstrating their utility in treating various disease states including benign prostatic hypertrophy and urinary incontinence. This suggests that 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one may also possess similar therapeutic properties .

Organic Synthesis

Reagent in Chemical Reactions
this compound is utilized as an important reagent and intermediate in organic synthesis. Its stability under standard storage conditions makes it suitable for various synthetic pathways. It has been employed in the synthesis of more complex heterocyclic compounds, which are often used in pharmaceutical development .

Proteomics Research

Application in Proteomics
The compound is noted for its role in proteomics research, where it serves as a tool for studying protein interactions and modifications. Its unique structure allows it to interact with various biomolecules, making it valuable for understanding protein behavior under different conditions .

Mechanism of Action

The mechanism of action of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methyl-1,3-oxazol-4(5H)-one: Similar structure with a methyl group instead of an isopropyl group.

    2-amino-5-ethyl-1,3-oxazol-4(5H)-one: Similar structure with an ethyl group instead of an isopropyl group.

    2-amino-5-tert-butyl-1,3-oxazol-4(5H)-one: Similar structure with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules

Biological Activity

2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various methods have been reported, including microwave-assisted synthesis which enhances yields and reduces reaction times .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and engage in non-covalent interactions that influence cellular signaling pathways and metabolic processes.

Anticancer Activity

Research has demonstrated that derivatives of oxazolone compounds exhibit significant anticancer properties. For instance, studies indicated that compounds related to this compound showed cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells (CEM-13) with IC50 values in the sub-micromolar range .

Table 1: Cytotoxicity of Oxazolone Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-710.38
Other derivativesU-93715.0
Other derivativesMT-412.5

Antiviral Properties

In addition to anticancer effects, this compound has shown promise as an antiviral agent. Studies have reported its efficacy against human herpes virus type 1 (HHV-1), demonstrating a significant reduction in viral replication in infected cell lines .

Table 2: Antiviral Activity Against HHV-1

CompoundViral Titer Reduction (log10)Cell Line
This compound3.5A549
Acyclovir4.0A549

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Antitumor Effects : A study involving the compound's effect on MCF-7 cells showed that it induced apoptosis through the activation of p53 pathways and caspase cleavage, suggesting a mechanism for its anticancer activity .
  • Immunomodulatory Effects : Another investigation highlighted its potential as an immunomodulatory agent by inhibiting the proliferation of lymphocytes in vitro, indicating possible applications in autoimmune disorders .

Future Directions

The ongoing research into modifying the chemical structure of this compound aims to enhance its biological activity and reduce toxicity. Future studies will likely focus on:

Potential Areas for Research :

  • Development of more potent analogs.
  • Exploration of combination therapies with existing anticancer drugs.
  • Detailed mechanistic studies to elucidate pathways involved in its biological activities.

Properties

IUPAC Name

2-amino-5-propan-2-yl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWTZALBLQKRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406925
Record name 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15900-26-2
Record name 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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